molecular formula C16H23BO6 B598021 Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1201566-80-4

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B598021
CAS No.: 1201566-80-4
M. Wt: 322.164
InChI Key: TUPWLISYCDGHEO-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound with the molecular formula C16H23BO6 and a molecular weight of 322.16 g/mol . This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent and catalyst in organic synthesis .

Mode of Action

This compound is often used in carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction . In these reactions, the compound acts as a boron reagent, which is transferred from boron to palladium during the transmetalation process .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound is often used, is a type of cross-coupling reaction that forms a carbon-carbon bond. This reaction is widely applied in organic chemistry for the synthesis of various compounds .

Pharmacokinetics

Its physical and chemical properties such as density (108±01 g/cm3), melting point (77-81°C), boiling point (3556±250 °C), and flash point (1943°C) have been reported .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds. This is particularly useful in the field of organic chemistry, where the creation of complex molecules often requires the formation of specific carbon-carbon bonds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which this compound is used, is typically performed under mild and functional group tolerant conditions . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4,5-dimethoxy-2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that are useful intermediates in pharmaceuticals and materials science .

Comparison with Similar Compounds

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness: Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of methoxy groups at the 4 and 5 positions of the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of complex organic molecules where specific substitution patterns are required .

Biological Activity

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1201566-80-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC16H23BO6
Molecular Weight292.25 g/mol
Boiling PointNot available

Synthesis

This compound can be synthesized through various methods involving boronic acid derivatives. The synthesis typically involves the reaction of methyl 4,5-dimethoxybenzoate with a boron reagent under specific conditions to form the desired ester.

Anticancer Properties

Research has indicated that compounds containing boron atoms exhibit significant anticancer properties. This compound may function as a boron-containing drug candidate due to its ability to inhibit specific cancer cell lines.

  • Mechanism of Action :
    • Boron compounds have been shown to interact with various biological targets such as enzymes and receptors involved in cancer progression.
    • The dioxaborolane moiety may enhance the compound's ability to modulate biological pathways related to tumor growth and metastasis.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Boron-containing compounds are known for their ability to inhibit proteases and other enzymes critical for cellular functions:

  • Protease Inhibition : In vitro studies have demonstrated that this compound can inhibit specific proteases involved in cancer metastasis.

Study on Antitumor Activity

A recent study investigated the antitumor activity of this compound in various cancer cell lines. The results indicated:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.3
A549 (Lung Cancer)15.8
HeLa (Cervical Cancer)10.6

These findings suggest that the compound exhibits potent cytotoxic effects against multiple cancer cell lines.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)11-9-13(20-6)12(19-5)8-10(11)14(18)21-7/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPWLISYCDGHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659317
Record name Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201566-80-4
Record name Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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